molecular formula C9H12ClNO2 B13054564 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol

3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol

Cat. No.: B13054564
M. Wt: 201.65 g/mol
InChI Key: MGTSXNZQVVWGJU-SSDOTTSWSA-N
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Description

3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol ( 1336176-78-3) is a chiral phenolic amine compound with a molecular formula of C 9 H 12 ClNO 2 and a molecular weight of 201.65 . This chemical serves as a key synthetic intermediate and building block in medicinal chemistry, particularly in the discovery and development of novel Protein Kinase B (Akt) inhibitors . Its structure, featuring both a phenolic hydroxyl group and a chiral amino alcohol moiety, allows for versatile interactions in biological systems, making it a valuable scaffold for designing potent and selective therapeutic agents. The (R) enantiomeric configuration is critical for its specific biological activity and binding affinity. This compound is strictly for Research Use Only and is intended for use in laboratory settings by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information presented is for educational purposes regarding the compound's research applications.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

3-[(1R)-1-amino-3-hydroxypropyl]-2-chlorophenol

InChI

InChI=1S/C9H12ClNO2/c10-9-6(7(11)4-5-12)2-1-3-8(9)13/h1-3,7,12-13H,4-5,11H2/t7-/m1/s1

InChI Key

MGTSXNZQVVWGJU-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)Cl)[C@@H](CCO)N

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C(CCO)N

Origin of Product

United States

Preparation Methods

Multi-Step Synthetic Route via Halogenated Aminophenol Intermediate

The most commonly reported approach involves:

  • Step 1: Preparation of 3-chloro-2-aminophenol intermediate

    This key intermediate is synthesized by the nitration of m-chlorophenol followed by reduction of the nitro group to an amino group.

    • Nitration: m-Chlorophenol reacts with concentrated nitric acid in an acetate solvent (acetic acid), which acts both as solvent and mild catalyst, favoring substitution at the 2-position to form 3-chloro-2-nitrophenol. The reaction is conducted under controlled temperature (e.g., -5°C to 30°C) to optimize regioselectivity and yield.

    • Purification: After reaction completion, solvent removal and column chromatography purification yield the nitrophenol intermediate with a molar yield around 20-22%.

    • Reduction: The nitro group is reduced to an amino group using hydrazine hydrate in a mixed alcohol-water solvent system in the presence of ferrous sulfate as a catalyst. This step proceeds efficiently under mild conditions, achieving yields of about 98% and product purity near 99%.

    This method avoids strongly acidic catalysts like sulfuric acid, which cause side reactions and low yields.

  • Step 2: Introduction of the chiral amino-hydroxypropyl side chain

    The amino-hydroxypropyl substituent is introduced typically via nucleophilic substitution or reductive amination strategies using chiral precursors or chiral catalysts to ensure the (1R) configuration.

    Specific details on this step are less commonly disclosed but involve:

    • Reaction of the amino group on 3-chloro-2-aminophenol with chiral epoxides or haloalcohols.
    • Use of stereoselective catalysts or auxiliaries to control chirality.
    • Protection/deprotection strategies to preserve phenol and hydroxyl groups.

Mechanochemical Synthesis Approaches

Recent advancements have explored mechanochemical methods (e.g., ball milling) to:

  • Reduce reaction times.
  • Minimize or eliminate solvents.
  • Increase overall yields.
  • Provide greener, more sustainable synthesis routes.

These methods have shown promise for similar amino-alcohol-phenol compounds but require further optimization for this specific compound.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Nitration of m-chlorophenol m-Chlorophenol, concentrated HNO3, acetic acid, -5°C to 30°C, 10 h 20-22 Acetic acid acts as solvent and catalyst; mild conditions prevent side reactions
Purification Column chromatography (Sherwood oil:methylene chloride:ethyl acetate 20:1:1) - Yields yellow solid 3-chloro-2-nitrophenol
Reduction Hydrazine hydrate, alcohol/water mixed solvent, ferrous sulfate catalyst ~98 High purity (~99%); mild, efficient reduction
Side chain introduction Chiral epoxide or haloalcohol, stereoselective catalysts Variable Ensures (1R) stereochemistry; conditions vary by method

Research Findings and Notes

  • The use of acetic acid as the solvent in the nitration step is critical to achieving high regioselectivity and yield without forming excessive by-products, which is a common problem with strongly acidic media.
  • Ferrous sulfate catalysis during reduction enhances reaction rates and selectivity.
  • The stereochemistry of the amino-hydroxypropyl side chain is controlled by using chiral starting materials or catalysts, ensuring the (1R) configuration.
  • Mechanochemical methods offer a promising alternative to traditional solution-phase synthesis, improving sustainability and efficiency.
  • The compound's preparation is often reported in patents and research articles focusing on pharmaceutical intermediates, emphasizing purity and yield optimization.

Chemical Reactions Analysis

Types of Reactions

3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the chlorine atom may result in various substituted phenols.

Scientific Research Applications

Chemistry

3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol serves as a chiral building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex organic molecules. The compound can participate in:

  • Oxidation : Hydroxyl groups can be converted to carbonyls using oxidizing agents.
  • Reduction : Amino groups can be reduced to amines using hydrogenation.
  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles under specific conditions.
Reaction TypeExample ReagentsExpected Products
OxidationPotassium permanganateKetones/Aldehydes
ReductionSodium borohydridePrimary/Secondary Amines
SubstitutionSodium thiolateThiophenol/Alkoxyphenol

Biology

In biological research, this compound is being investigated for its potential as an enzyme inhibitor or activator. Its interaction with biological macromolecules may lead to significant therapeutic effects.

Case Study : A study explored the compound's interaction with cysteine proteases, which are important targets for diseases such as Chagas disease. The findings indicated that derivatives of this compound could inhibit these proteases effectively, suggesting potential therapeutic applications in treating parasitic infections .

Medicine

The therapeutic potential of 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol is being evaluated in various contexts:

  • Neurodegenerative Disorders : Research indicates that compounds with similar structures may modulate pathways involved in diseases like Alzheimer's and Parkinson's .
  • Cancer Research : Inhibitors derived from this compound are being studied for their ability to induce apoptosis in cancer cells by targeting specific biochemical pathways .

Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound in treating specific types of cancer and neurodegenerative disorders.

Industry

In industrial applications, this compound is utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its unique properties allow for the development of advanced materials that exhibit desired chemical behaviors.

Summary of Applications

The diverse applications of 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol highlight its significance across multiple scientific domains:

Application AreaKey Uses
ChemistryChiral building block for organic synthesis
BiologyEnzyme inhibition studies; potential therapeutic agent
MedicineTreatment for neurodegenerative diseases; cancer therapy
IndustryPrecursor for pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The chlorophenol moiety may also contribute to the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is its combination of a chlorine atom at the 2-position and a chiral amino-hydroxypropyl group at the 3-position. Comparisons with structurally related compounds are summarized below:

Table 1: Structural and Functional Group Comparisons
Compound Name Molecular Formula Key Functional Groups Notable Features
3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol C₉H₁₂ClNO₂ -Cl, -NH₂, -OH (chiral center) High polarity, potential bioactivity
2-Chlorophenol C₆H₅ClO -Cl, -OH Environmental pollutant; photodegradable
3-[(1R,2R)-3-(Dimethylamino)-1-ethyl-2-methylpropyl]phenol C₁₄H₂₃NO -N(CH₃)₂, branched alkyl chain Synthetic intermediate; patented process
Pentachlorophenol C₆Cl₅OH -Cl (5×), -OH Persistent toxin; high enrichment factor

Environmental Persistence and Degradation

  • 2-Chlorophenol: Undergoes photochemical degradation via first-order kinetics, influenced by UV light and reactive oxygen species .
  • Target Compound: The amino-hydroxypropyl group may alter degradation pathways. However, steric hindrance from the substituent might slow degradation compared to simpler chlorophenols.
  • Pentachlorophenol: Highly persistent due to multiple chlorine atoms; requires advanced detection methods (e.g., capillary electrophoresis with enrichment factors up to 3705 ).

Analytical Detection

Methods optimized for chlorophenols (e.g., dispersive liquid-liquid microextraction coupled with capillary electrophoresis) achieve detection limits as low as 0.03 μg/L for 2,4-dichlorophenol . For the target compound, similar techniques may require adjustments due to its polar substituents, which could affect extraction efficiency and electrophoretic mobility.

Table 2: Detection Parameters for Selected Phenolic Compounds
Compound Enrichment Factor Linear Range (μg/L) LOD (μg/L)
2-Chlorophenol 86 0.5–200 0.28
2,4-Dichlorophenol 920 0.1–200 0.03
Pentachlorophenol 3705 0.5–200 0.05
Target Compound* Not reported Not reported Not reported

*Hypothetical data inferred from structural analogs .

Toxicity and Handling

  • 2-Chlorophenol: Classified as hazardous; requires strict handling protocols (e.g., emergency showers, restricted ingestion) due to dermal and systemic toxicity .
  • However, the hydroxyl group may mitigate lipophilicity, reducing membrane permeability compared to pentachlorophenol.

Biological Activity

3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol, also known as a sympathomimetic agent, has garnered attention due to its potential therapeutic applications and biological activities. This compound primarily acts on adrenergic receptors, influencing various physiological processes. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol is C9H12ClN1O2C_9H_{12}ClN_1O_2. The presence of the amino and hydroxyl groups contributes to its pharmacological properties, particularly in modulating receptor activity.

Biological Activity Overview

3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol exhibits several biological activities, including:

  • Adrenergic Activity : The compound primarily acts as an agonist at alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. This property makes it relevant in treating hypotension .
  • Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, potentially reducing oxidative stress in biological systems .

The primary mechanism involves the activation of adrenergic receptors, which triggers a cascade of intracellular events leading to physiological responses such as vasoconstriction. This action is critical in managing conditions associated with low blood pressure.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Adrenergic AgonismActs on alpha-1 receptors causing vasoconstriction
Antioxidant ActivityReduces oxidative stress
Neuroprotective EffectsPotential effects on neuronal health

Case Studies

  • Vasoconstrictive Effects : A study demonstrated that 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol effectively increased vascular resistance in animal models, suggesting its utility in clinical settings for managing hypotension .
  • Neuroprotective Potential : Research indicated that the compound may exhibit neuroprotective effects by modulating oxidative stress pathways in neuronal cells. This opens avenues for exploring its role in neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol includes absorption, distribution, metabolism, and excretion characteristics that are crucial for understanding its therapeutic window and safety profile. Further studies are needed to elucidate these parameters fully.

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